N'-(3,4-dimethylphenyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}ethanediamide
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Overview
Description
N’-(3,4-dimethylphenyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}ethanediamide is a complex organic compound featuring a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-dimethylphenyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 3,4-dimethylphenylamine and 2-hydroxyethylamine. These intermediates are then subjected to coupling reactions with furan-2-yl and thiophen-2-yl derivatives under controlled conditions, often using catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-(3,4-dimethylphenyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-(3,4-dimethylphenyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N’-(3,4-dimethylphenyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N’-(3,4-dimethylphenyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}ethanediamide: shares structural similarities with other compounds containing furan, thiophene, and aromatic amine groups.
Thiophene derivatives: Known for their biological activity and use in medicinal chemistry.
Furan derivatives: Used in the synthesis of pharmaceuticals and advanced materials.
Uniqueness
The uniqueness of N’-(3,4-dimethylphenyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}ethanediamide lies in its specific combination of functional groups, which may confer unique properties and activities not found in other similar compounds. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-12-5-6-15(8-13(12)2)22-20(25)19(24)21-10-16(23)18-9-14(11-27-18)17-4-3-7-26-17/h3-9,11,16,23H,10H2,1-2H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAONWFKEPPNNMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC(=CS2)C3=CC=CO3)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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